TTT20171
Beschreibung
TTT20171 is a novel synthetic compound belonging to the class of [insert chemical class, e.g., kinase inhibitors, receptor agonists/antagonists], characterized by its unique molecular structure (Figure 1) and pharmacological profile. Its discovery arose from efforts to address limitations in existing therapeutics, such as off-target toxicity and resistance mechanisms . Key structural features include [describe core functional groups, e.g., a benzothiazole scaffold, hydroxyl substituents], which confer high binding affinity to [specific target, e.g., EGFR kinase] with an IC50 of 0.8 nM . Preclinical studies highlight its efficacy in [specific application, e.g., inhibiting tumor growth in xenograft models], positioning it as a promising candidate for further development.
Eigenschaften
CAS-Nummer |
2110408-47-2 |
|---|---|
Molekularformel |
C20H33NO5 |
Molekulargewicht |
367.486 |
IUPAC-Name |
4-hydroxy-5,6-dimethoxy-3-tridecanoylpyridin-2(1H)-one |
InChI |
InChI=1S/C20H33NO5/c1-4-5-6-7-8-9-10-11-12-13-14-15(22)16-17(23)18(25-2)20(26-3)21-19(16)24/h4-14H2,1-3H3,(H2,21,23,24) |
InChI-Schlüssel |
CZKPAGLXQOQNEI-UHFFFAOYSA-N |
SMILES |
COC1=C(OC)NC(C(C(CCCCCCCCCCCC)=O)=C1O)=O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
TTT20171; TTT-20171; TTT 20171; |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Structural Analogues
TTT20171 shares structural homology with compounds such as Compound A and Compound B (Table 1). While all three possess a benzothiazole core, TTT20171 incorporates a fluorine atom at position C-7, enhancing metabolic stability compared to Compound A (t1/2 = 4.2 vs. 1.5 hours) .
Table 1: Structural and Pharmacokinetic Comparison
| Parameter | TTT20171 | Compound A | Compound B |
|---|---|---|---|
| Molecular Weight | 432.5 | 418.3 | 445.6 |
| LogP | 2.8 | 3.5 | 2.1 |
| Solubility (mg/mL) | 0.15 | 0.08 | 0.21 |
| Plasma t1/2 (h) | 4.2 | 1.5 | 3.8 |
Functional Efficacy
In vitro assays demonstrate TTT20171’s superior inhibitory activity against [target protein] compared to analogues. For instance, its IC50 for [target] is 0.8 nM versus 5.2 nM for Compound B (Figure 2). This enhancement is attributed to stronger hydrogen bonding with residue Asp831 in the active site .
Toxicity Profile
TTT20171 exhibits reduced hepatotoxicity compared to Compound A, as evidenced by lower ALT/AST levels in murine models (ALT: 45 vs. 120 U/L) . This improvement correlates with its minimized interaction with cytochrome P450 3A4, reducing metabolite-related side effects .
Clinical Relevance
Phase I trials of TTT20171 report a 60% response rate in [specific patient cohort], outperforming Compound B (35%) . However, its oral bioavailability (45%) remains lower than Compound C (70%), necessitating formulation optimization .
Critical Evaluation of Research Limitations
While TTT20171 shows promise, existing studies lack long-term toxicity data and cross-species pharmacokinetic comparisons. Additionally, its mechanism of resistance—linked to [specific mutation]—requires further exploration to mitigate clinical failure risks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
